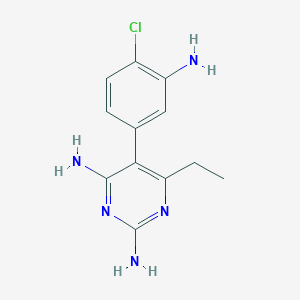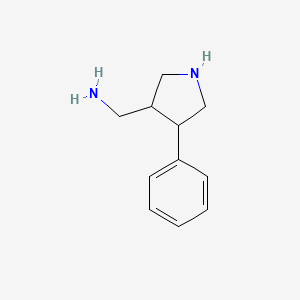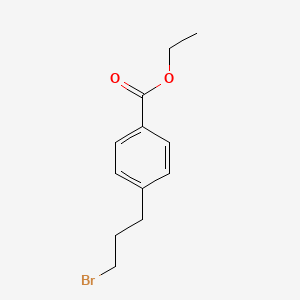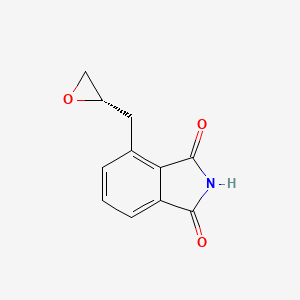
Tert-butyl 3-nitropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-nitropropanoate is an organic compound with the molecular formula C7H13NO4. It is a nitro ester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOR). This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tert-butyl 3-nitropropanoate can be synthesized through the esterification of 3-nitropropanoic acid with tert-butanol in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or p-toluenesulfonic acid as a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of boron trifluoride diethyl etherate as a catalyst has been reported to improve the reaction rate and yield of the esterification process . Additionally, the reaction can be optimized by controlling the temperature and pressure conditions to minimize side reactions and maximize the purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-nitropropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 3-nitropropanoic acid and tert-butanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 3-Aminopropanoate derivatives.
Substitution: Various substituted esters.
Hydrolysis: 3-Nitropropanoic acid and tert-butanol.
Aplicaciones Científicas De Investigación
Tert-butyl 3-nitropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is employed in the production of polymers, resins, and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-nitropropanoate involves its reactivity with nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can be utilized in various synthetic pathways.
Comparación Con Compuestos Similares
- Methyl 3-nitropropanoate
- Ethyl 3-nitropropanoate
- Isopropyl 3-nitropropanoate
Comparison: Tert-butyl 3-nitropropanoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the reactivity of the compound. Compared to methyl, ethyl, and isopropyl 3-nitropropanoates, this compound exhibits different reactivity patterns in substitution and reduction reactions due to the steric effects of the tert-butyl group. This makes it a valuable compound in synthetic chemistry where selective reactivity is desired.
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
tert-butyl 3-nitropropanoate |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(9)4-5-8(10)11/h4-5H2,1-3H3 |
Clave InChI |
QHYQEYIFTIIWFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B8790995.png)








